The synthesis of MS049 involves several key steps that typically include the formation of its core structure through multi-step organic reactions. While specific synthetic routes are proprietary or not fully disclosed in public literature, the general approach includes:
The precise details of these synthetic methods may vary based on the specific protocols developed by different research groups or commercial entities.
MS049 is characterized by its molecular formula and a molecular weight of approximately 321.29 g/mol . Its structure features:
The structural representation can be visualized through various chemical drawing software or databases that provide insights into its spatial configuration.
MS049 primarily engages in biochemical interactions where it inhibits the activity of arginine methyltransferases. The mechanism of action involves:
Experimental studies often utilize assays to quantify the inhibitory effects of MS049 on target enzymes, providing data on its efficacy and specificity.
The mechanism by which MS049 exerts its effects involves several steps:
Quantitative data from these experiments help elucidate the compound's role in modulating epigenetic marks .
MS049 exhibits several notable physical and chemical properties:
These properties are critical for researchers when designing experiments involving this compound .
MS049 has significant applications in scientific research, particularly in:
Protein arginine methyltransferases (PRMTs) are a family of nine enzymes in mammals that catalyze the post-translational methylation of arginine residues in histone and non-histone proteins. They transfer a methyl group from S-adenosyl-L-methionine (SAM) to the guanidino nitrogen of arginine, generating three methylated forms: ω-NG-monomethylarginine (MMA), asymmetric ω-NG,NG-dimethylarginine (ADMA), and symmetric ω-NG,N′G-dimethylarginine (SDMA). PRMTs are classified into three types based on catalytic activity [2] [7]:
PRMTs regulate epigenetic processes by methylating histone tails, altering chromatin structure and gene expression. Key histone marks include:
Beyond epigenetics, PRMTs methylate non-histone substrates involved in RNA processing, DNA repair, signal transduction, and cell cycle regulation. For example, PRMT5 methylates spliceosome components, while PRMT1 modifies transcription factors like RUNX1 [3] [7].
Table 1: PRMT Classification and Key Functions [2] [3] [7]
Type | Members | Catalytic Products | Key Biological Roles |
---|---|---|---|
I | PRMT1, 3, 4, 6 | MMA, ADMA | Transcriptional activation (H4R3me2a, H3R17me2a); mRNA splicing; DNA damage response |
I | PRMT2, 8 | MMA, ADMA | Transcriptional coactivation; brain development |
II | PRMT5, 9 | MMA, SDMA | Transcriptional repression (H4R3me2s, H3R8me2s); ribosome biogenesis; spliceosome assembly |
III | PRMT7 | MMA | DNA repair; imprinting; stress response |
PRMT4 and PRMT6 are Type I enzymes overexpressed in multiple cancers and drive disease progression through distinct mechanisms:
PRMT4 (CARM1):
PRMT6:
Both enzymes exhibit synergistic roles: they dimethylate H3R42 and coactivate estrogen receptor-alpha (ERα) transcription, suggesting dual inhibition could enhance therapeutic efficacy [1] [10].
MS049 was developed through structure-activity relationship (SAR) optimization of 4, a fragment-like Type I PRMT inhibitor (IC50 = 0.3–19 μM). Key modifications targeted three regions of 4 [1] [9]:
Compound 17 (MS049) emerged as the lead candidate with:
Table 2: Selectivity Profile of MS049 [1] [4] [8]
Target | IC50 (nM) | Selectivity vs. PRMT4/6 |
---|---|---|
PRMT4 (CARM1) | 34 | Reference |
PRMT6 | 43 | Reference |
PRMT1 | >10,000 | >294-fold |
PRMT5 | >10,000 | >294-fold |
PRMT8 | 1,600 | 47-fold |
Histone Methyltransferases | >50,000* | >1,470-fold |
DNA Methyltransferases | >50,000* | >1,470-fold |
*No inhibition at 50 μM.
A negative control compound, 46 (MS049N), was synthesized to validate target-specific effects. It showed no activity in biochemical or cellular assays [1] [9]. MS049’s chemical structure features a benzyl-piperidinylethanamine core (C15H24N2O, MW = 248.36 g/mol), with the ethylenediamino group critical for engaging the conserved glutamate residues in PRMT4/6 active sites [1] [4].
MS049 is a valuable chemical probe for dissecting PRMT4/6 biology in cancer, viral infection, and immune regulation, providing a foundation for targeted therapies [1] [6] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7